2-Ethyl-6-methyl-pyridin-4-ylamine is a nitrogen-containing heterocyclic compound that features a pyridine ring substituted with ethyl and methyl groups. This compound belongs to the class of aromatic amines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The structural formula can be represented as CHN, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, and one nitrogen atom.
2-Ethyl-6-methyl-pyridin-4-ylamine is synthesized from various precursors in organic chemistry laboratories. It falls under the category of pyridine derivatives, which are widely studied for their biological activities and utility as building blocks in the synthesis of more complex molecules. Pyridines are classified as aromatic compounds due to their stable ring structure and delocalized electrons.
The synthesis of 2-Ethyl-6-methyl-pyridin-4-ylamine can be achieved through several methods, primarily involving the modification of existing pyridine derivatives. One notable method includes:
The choice of method depends on the availability of starting materials and desired yield.
The molecular structure of 2-Ethyl-6-methyl-pyridin-4-ylamine consists of a six-membered aromatic ring with two substituents:
The compound exhibits typical characteristics of aromatic compounds, including resonance stabilization due to delocalized π-electrons.
2-Ethyl-6-methyl-pyridin-4-ylamine can participate in various chemical reactions typical for amines and aromatic compounds:
These reactions highlight its versatility as an intermediate in organic synthesis.
Further studies would be required to elucidate specific mechanisms related to this compound.
The compound's stability under various conditions (e.g., heat, light) should be assessed during practical applications to ensure safety and efficacy.
2-Ethyl-6-methyl-pyridin-4-ylamine finds potential applications in several scientific fields:
Pyridine derivatives demonstrate exceptional capacity for modulating neuronal excitability pathways through diverse mechanisms:
Table 1: Neuropharmacological Targets of Pyridine Derivatives
Molecular Target | Pyridine Derivative | Biological Effect | Therapeutic Application | |
---|---|---|---|---|
Voltage-gated K⁺ channels | 4-Aminopyridine | Action potential prolongation | Multiple sclerosis symptom management | |
GluN2A-NMDA receptors | 6-Methylpyridin-2-one derivatives | Enhanced synaptic plasticity | Cognitive impairment disorders | |
Acetylcholinesterase | Tacrine (9-amino-1,2,3,4-tetrahydroacridine) | Increased acetylcholine availability | Alzheimer's disease | |
JAK-STAT signaling | 2-Aminopyridine derivatives | Selective JAK2 inhibition (IC₅₀ = 3 nM) | Inflammatory neurological conditions | [9] |
The strategic positioning of substituents critically determines target selectivity. For instance, 2-aminopyridine derivatives achieve >75-fold selectivity for JAK2 over JAK1/JAK3 isoforms through optimal occupation of the adenosine triphosphate (ATP)-binding pocket's hydrophobic region [9]. Similarly, 6-methyl substitution on pyridin-2-one scaffolds enhances GluN2A specificity by forming van der Waals contacts with Leu786 residue in the allosteric modulator domain [1].
The therapeutic exploration of aminopyridines spans nearly a century of pharmacological innovation:
The structural evolution of therapeutic aminopyridines demonstrates progressive optimization:
Early derivatives: Unsubstituted 4-AP → Modern derivatives: Ethyl/methyl-substituted 4-AP analogs
Introduction of alkyl substituents at the 2, 4, and 6 positions significantly modulates lipophilicity (log P), plasma protein binding, and blood-brain barrier penetration. Contemporary derivatives like 2-ethyl-6-methyl-pyridin-4-ylamine represent third-generation aminopyridines designed to balance potency with CNS exposure while minimizing off-target effects [5] [8].
Protein misfolding disorders including Alzheimer's disease, Parkinson's disease, and prionopathies involve pathological aggregation of β-sheet-rich amyloid structures. 2-Ethyl-6-methyl-pyridin-4-ylamine demonstrates several properties relevant to these conditions:
Table 2: Physicochemical Properties of 2-Ethyl-6-methyl-pyridin-4-ylamine
Property | Value | Pharmacological Relevance | |
---|---|---|---|
Molecular weight | 136.20 g/mol | Optimal for CNS penetration (<450 Da) | |
Calculated log P | 1.89 (cLogP) | Balanced lipophilicity for membrane permeability | |
Hydrogen bond acceptors | 2 (ring N + amine) | Facilitates target engagement without excessive solvation | |
Hydrogen bond donors | 1 (amine group) | Limits blood-brain barrier efflux | |
Polar surface area | 38.91 Ų | Supports CNS bioavailability (<90 Ų) | [4] [8] |
Table 3: Predicted Binding Interactions of 2-Ethyl-6-methyl-pyridin-4-ylamine
Molecular Target | Interaction Type | Binding Energy (kcal/mol) | Biological Consequence |
---|---|---|---|
Amyloid-β₄₂ monomer | π-cation with Lys28 | -7.2 ± 0.3 | Disruption of nucleation sites |
GSK-3β ATP pocket | H-bond with Val135 | -8.1 ± 0.4 | Inhibition of tau hyperphosphorylation |
Prion protein (PrPˢᶜ) | Hydrophobic packing | -6.7 ± 0.5 | Stabilization of native conformation |
The 2-ethyl-6-methyl substitution pattern confers distinct advantages: the ortho-methyl group provides steric hindrance against cytochrome P450 3A4 oxidation, while the para-ethyl chain enhances hydrophobic interactions with target proteins. This configuration demonstrates 40% greater metabolic stability than unsubstituted 4-aminopyridine in human hepatocyte assays [5] [8]. Current research focuses on hybrid molecules incorporating 2-ethyl-6-methyl-pyridin-4-ylamine with established pharmacophores (e.g., curcuminoid, quinone) to simultaneously target multiple pathological pathways in neurodegenerative proteopathies.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4